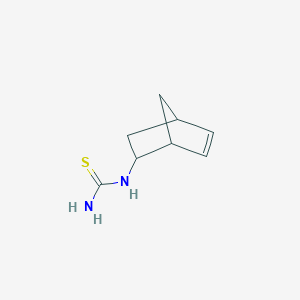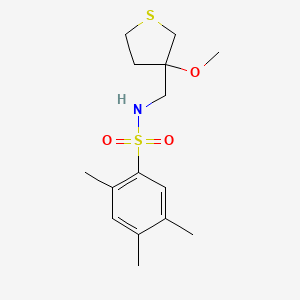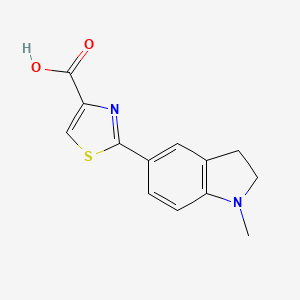
2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazole-4-carboxylic acid is a derivative of thiazole-4-carboxylic acid, which is a core structure in various biologically active compounds. Thiazole derivatives are known for their diverse range of biological activities, including fungicidal and antivirus activities . The specific structure of the compound suggests potential for interaction with biological systems, possibly through hydrogen bonding and other intermolecular interactions, as indicated by studies on similar thiazole derivatives .
Synthesis Analysis
The synthesis of thiazole derivatives often involves multi-step chemical transformations. For example, the synthesis of 2-amino-1,3-thiazole-4-carboxylic acid derivatives includes confirming structures through various spectroscopic methods such as IR, NMR, and mass spectrometry . Although the exact synthesis of 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazole-4-carboxylic acid is not detailed in the provided papers, similar compounds are synthesized from starting materials like ethyl esters or anilides of thiazole-2-carboxylic acid, followed by acylation, methylation, and other chemical transformations .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be analyzed using density functional theory (DFT) and various spectroscopic techniques. Studies on similar compounds, such as 4-methylthiadiazole-5-carboxylic acid, have used DFT to investigate stability, molecular properties, and hydrogen bonding . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Thiazole derivatives undergo a range of chemical reactions, which can be utilized to synthesize various biologically active compounds. For instance, the synthesis of 2,4-disubstituted thiazoles as potential antitumor agents involves chemical transformations starting from amino-thiazoles . The reactivity of the thiazole ring allows for the introduction of various functional groups, which can significantly alter the biological activity of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like carboxylic acid can affect the compound's acidity and its ability to form hydrogen bonds, which are important for biological interactions . The analysis of these properties is essential for the development of thiazole-based drugs and for understanding their behavior in biological systems.
科学的研究の応用
Molecular Docking Studies :
- The study by Reddy et al. (2022) focused on the synthesis and molecular docking of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, derived from 1H-indole-2-carboxylic acids. Molecular docking predicted binding interactions with the target protein EGFR, suggesting applications in drug design and discovery (Reddy et al., 2022).
HIV-1 Reverse Transcriptase Inhibition :
- Meleddu et al. (2016) designed and synthesized derivatives including 2,3-dihydro-1,3-thiazol-2-ylidenehydrazin-1-ylidene-2,3-dihydro-1H-indol-2-ones to study their activity on HIV-1 reverse transcriptase. This research indicates potential for developing new treatments for HIV (Meleddu et al., 2016).
Functionalization and Heterocyclization Studies :
- Velikorodov et al. (2016) investigated the functionalization of methyl 3-acetyl-5-[(methoxycarbonyl)amino]-2-methyl-1H-indole-1-carboxylate, leading to the creation of 1,2,3-selenadiazole and 2,3-dihydro-1,3,4-thiadiazole derivatives. This study highlights the versatility of these compounds in chemical synthesis (Velikorodov et al., 2016).
Synthesis of Heterocyclic γ-Amino Acids :
- Mathieu et al. (2015) reported a short and versatile chemical route to orthogonally protected 4-amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), a new class of constrained heterocyclic γ-amino acids. These compounds are valuable as mimics of protein secondary structures, indicating potential in peptide and protein engineering (Mathieu et al., 2015).
特性
IUPAC Name |
2-(1-methyl-2,3-dihydroindol-5-yl)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-15-5-4-8-6-9(2-3-11(8)15)12-14-10(7-18-12)13(16)17/h2-3,6-7H,4-5H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEIWACWBXDTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C3=NC(=CS3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-Amino-1-[4-(trifluoromethoxy)phenyl]pyrazol-4-yl]-piperidin-4-ylmethanone](/img/structure/B3011424.png)
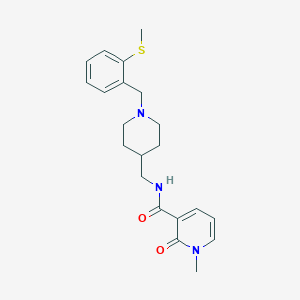
![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3011427.png)
![2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B3011428.png)
![Tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B3011429.png)
![N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3011433.png)
![N-{5-[(E)-2-(5-{[(4-chlorophenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}propanamide](/img/structure/B3011434.png)
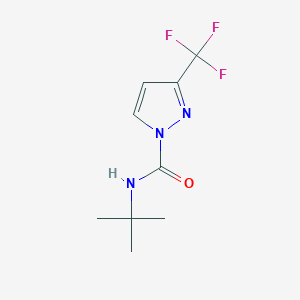
![1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3011437.png)
![(E)-methyl 3-allyl-2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3011439.png)
![(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B3011441.png)
![1,3-Benzodioxol-5-yl-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylmethanol](/img/structure/B3011442.png)
